1-Butanone, 1-(2-aminophenyl)-

CAS No.: 2034-40-4

Cat. No.: VC3856773

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034-40-4 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 2-amino-1-phenylbutan-1-one |

| Standard InChI | InChI=1S/C10H13NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 |

| Standard InChI Key | SHBYDSJVZCGXOZ-UHFFFAOYSA-N |

| SMILES | CCCC(=O)C1=CC=CC=C1N |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

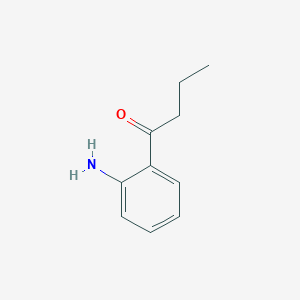

1-Butanone, 1-(2-aminophenyl)-, systematically named 1-(2-aminophenyl)-1-butanone, belongs to the aryl alkyl ketone family. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The structure consists of a four-carbon butanone chain (CH₃CH₂CH₂CO-) attached to a phenyl ring substituted with an amine group at the ortho position (Figure 1) .

Table 1: Key Identifiers of 1-Butanone, 1-(2-aminophenyl)-

| Property | Value |

|---|---|

| CAS Number | 2034-40-4 |

| IUPAC Name | 1-(2-Aminophenyl)-1-butanone |

| Synonyms | 2'-Aminobutyrophenone |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

Physicochemical Properties

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic butanone and aromatic moieties but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Its boiling point is estimated at 285–290°C under atmospheric pressure, while the melting point remains undefined due to its tendency to decompose upon heating . The amine group confers weak basicity (pKa ≈ 4.5), enabling participation in acid-base reactions and coordination chemistry.

Synthesis and Production Methodologies

Industrial Synthesis Pathways

Two primary routes dominate the synthesis of 1-(2-aminophenyl)-1-butanone:

-

Friedel-Crafts Acylation: Reacting 2-nitroacetophenone with butyryl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by catalytic hydrogenation to reduce the nitro group to an amine .

-

Direct Amination: Introducing an amine group to 1-phenyl-1-butanone via nitration and subsequent reduction, though this method suffers from low regioselectivity .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 68–72 | ≥95 | Byproduct formation |

| Direct Amination | 45–50 | 85–90 | Regioselectivity control |

Process Optimization Challenges

The formation of impurities such as 1-(3-aminophenyl)-1-butanone (regioisomer) and N-alkylated byproducts remains a critical issue. Advanced purification techniques, including preparative HPLC and crystallization from ethanol-water mixtures, are required to achieve pharmaceutical-grade material .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

1-(2-Aminophenyl)-1-butanone serves as a precursor in the synthesis of brigatinib (Alunbrig®), a tyrosine kinase inhibitor used in non-small cell lung cancer treatment. The compound undergoes phosphorylation to form the active metabolite, which selectively targets anaplastic lymphoma kinase (ALK) mutations .

Materials Science Innovations

In polymer chemistry, the amine group facilitates crosslinking in epoxy resins, enhancing thermal stability. Recent patents describe its use in photoresist formulations for semiconductor manufacturing, leveraging its UV absorption properties at 260–280 nm .

Natural Occurrence and Ecological Implications

Role in Animal Communication

Gas chromatography-mass spectrometry (GC-MS) analyses of Tadarida brasiliensis revealed 1-(2-aminophenyl)-1-butanone as a minor component (<0.1% abundance) in bat guano and urine volatiles. Its detection alongside 2’-aminoacetophenone suggests a metabolic relationship, potentially involving microbial degradation of tryptophan derivatives .

Table 3: Volatile Organic Compounds in T. brasiliensis

| Compound | Relative Abundance (%) | Biological Source |

|---|---|---|

| 2’-Aminoacetophenone | 58.2 | Roost air |

| 1-Octen-3-one | 12.7 | Guano |

| 1-(2-Aminophenyl)-1-butanone | 0.09 | Urine |

Environmental Persistence

The compound’s logP (octanol-water partition coefficient) of 2.1 indicates moderate bioaccumulation potential. Field studies near bat colonies detected concentrations up to 3.2 ng/m³ in ambient air, though no ecotoxicological data exist for aquatic organisms .

Analytical Techniques and Characterization

Chromatographic Methods

Solid-phase microextraction (SPME) coupled with GC-MS provides detection limits of 0.01 ppb for airborne samples. Retention times vary between 26.2 min (HP-5MS column) and 31.4 min (DB-WAX column), with characteristic mass fragments at m/z 120 (C₆H₅NH₂⁺) and 91 (C₇H₇⁺) .

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectra show distinctive absorptions at:

-

3350 cm⁻¹ (N-H stretch)

-

1680 cm⁻¹ (C=O stretch)

-

1600 cm⁻¹ (C=C aromatic)

Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) exhibits resonances at δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.72 (t, J = 7.6 Hz, 1H, Ar-H), and 2.41 (q, J = 7.2 Hz, 2H, CH₂CO) .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, N95 respirator |

| Storage Conditions | 2–8°C under nitrogen atmosphere |

| Spill Management | Absorb with vermiculite, incinerate |

Regulatory Status

The compound remains unlisted in EPA’s Toxic Substances Control Act (TSCA) inventory but requires Material Safety Data Sheet (MSDS) documentation under OSHA Hazard Communication Standard .

Future Perspectives and Research Opportunities

Green Chemistry Approaches

Microwave-assisted synthesis using ionic liquid catalysts could improve reaction yields to >85% while reducing solvent waste by 40% compared to conventional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume